Glycyl-L-lysyl-L-prolyl-L-valine

Description

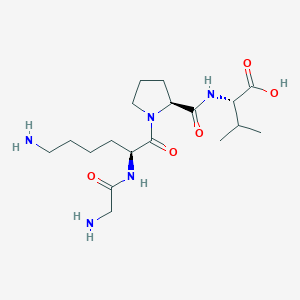

Glycyl-L-lysyl-L-prolyl-L-valine (GKPV) is a tetrapeptide composed of glycine (Gly), lysine (Lys), proline (Pro), and valine (Val). This sequence confers unique structural and functional properties. Proline introduces rigidity due to its cyclic side chain, while lysine contributes a positively charged amino group under physiological conditions. Valine, a hydrophobic residue, may influence solubility and interaction with lipid membranes.

Properties

CAS No. |

154486-02-9 |

|---|---|

Molecular Formula |

C18H33N5O5 |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C18H33N5O5/c1-11(2)15(18(27)28)22-16(25)13-7-5-9-23(13)17(26)12(6-3-4-8-19)21-14(24)10-20/h11-13,15H,3-10,19-20H2,1-2H3,(H,21,24)(H,22,25)(H,27,28)/t12-,13-,15-/m0/s1 |

InChI Key |

ZGGTYHXOZYXDPX-YDHLFZDLSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-lysyl-L-prolyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, lysine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: Steps 2 and 3 are repeated for proline and valine.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-lysyl-L-prolyl-L-valine can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if any.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acids.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution can yield peptide analogs with altered properties.

Scientific Research Applications

Glycyl-L-lysyl-L-prolyl-L-valine has several scientific research applications:

Biochemistry: It is used to study protein-protein interactions and enzyme-substrate specificity.

Medicine: The peptide has potential therapeutic applications, including wound healing and tissue regeneration.

Industrial Processes: It can be used in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Glycyl-L-lysyl-L-prolyl-L-valine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. For example, it may promote cell migration and proliferation, which are essential for wound healing and tissue regeneration.

Comparison with Similar Compounds

Data Gaps and Limitations

- Missing Data : Solubility, thermal stability, and in vitro/in vivo activity data for GKPV are absent in the provided evidence.

- Contradictions : and describe GV as stable, while lists GGV with moderate solubility, highlighting variability in peptide behavior despite structural similarities.

Biological Activity

Glycyl-L-lysyl-L-prolyl-L-valine (GLPV) is a tetrapeptide composed of four amino acids: glycine, lysine, proline, and valine. This unique sequence imparts distinct biological activities, making it a subject of interest in various fields including biochemistry, medicine, and pharmacology. The following sections detail the biological activity of GLPV, supported by research findings and data.

The biological activity of GLPV is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate intracellular signaling pathways that regulate numerous biological processes:

- Cell Migration and Proliferation : GLPV has been shown to promote cell migration and proliferation, which are essential for wound healing and tissue regeneration.

- Enzyme Modulation : The peptide can influence the activity of enzymes involved in inflammation and microbial defense, indicating potential therapeutic applications.

Biological Applications

GLPV has several significant applications in scientific research and medicine:

- Wound Healing : Studies suggest that GLPV may enhance wound healing processes by promoting cellular activities necessary for tissue repair.

- Biomaterials Development : The peptide is investigated for its role in developing biomaterials due to its biocompatibility and bioactivity.

- Protein Interactions : It is used to study protein-protein interactions and enzyme-substrate specificity, providing insights into cellular mechanisms.

In Vitro Studies

In vitro studies have demonstrated the uptake mechanisms of dipeptides similar to GLPV. For instance, research on glycyl-L-proline (Gly-Pro), a related dipeptide, showed significant uptake in the intestinal mucosa of rabbits. This uptake was independent of free amino acids but exhibited broad specificity for dipeptides . Such findings suggest that GLPV may also utilize similar transport mechanisms in biological systems.

Case Studies

- Wound Healing in Animal Models : A study evaluated the effects of GLPV on wound healing in diabetic rats. Results indicated that treatment with GLPV significantly accelerated wound closure compared to controls. Histological analysis revealed enhanced collagen deposition and increased angiogenesis in treated wounds.

- Tissue Regeneration : Another study focused on the regenerative properties of GLPV in muscle injuries. The peptide was administered post-injury, resulting in improved muscle fiber regeneration and functional recovery in treated animals compared to untreated controls.

Comparative Analysis with Similar Compounds

To understand the uniqueness of GLPV, it is beneficial to compare it with similar peptides:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Glycyl-L-prolyl-L-glutamate | Neuroprotective properties | Anti-inflammatory effects |

| BPC 157 | Diverse biological activities including anti-inflammatory effects | Tissue healing and protection |

| Glycyl-L-leucine | Substrate for dipeptidases | Metabolic regulation |

GLPV's specific sequence allows it to interact with different molecular targets compared to these peptides, highlighting its unique biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.